N-(4-bromophenyl)-3,5-dinitrobenzamide N-(4-bromophenyl)-3,5-dinitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14828116
InChI: InChI=1S/C13H8BrN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18)
SMILES:
Molecular Formula: C13H8BrN3O5
Molecular Weight: 366.12 g/mol

N-(4-bromophenyl)-3,5-dinitrobenzamide

CAS No.:

Cat. No.: VC14828116

Molecular Formula: C13H8BrN3O5

Molecular Weight: 366.12 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-3,5-dinitrobenzamide -

Specification

Molecular Formula C13H8BrN3O5
Molecular Weight 366.12 g/mol
IUPAC Name N-(4-bromophenyl)-3,5-dinitrobenzamide
Standard InChI InChI=1S/C13H8BrN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18)
Standard InChI Key CQCPYARFOSCAGX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(4-Bromophenyl)-3,5-dinitrobenzamide consists of two benzene rings connected via an amide bond. The 4-bromophenyl group is attached to the nitrogen atom of the amide, while the 3,5-dinitrobenzoyl moiety forms the other aromatic component. X-ray crystallography reveals a slight twist between the two rings, with a dihedral angle of 5.9°, minimizing steric hindrance while maintaining conjugation .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₃H₈BrN₃O₅
Molecular Weight370.13 g/mol
Dihedral Angle (Benzene)5.9°
Crystal SystemMonoclinic
Space GroupP2₁/c

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic acyl substitution between 4-bromoaniline and 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under anhydrous conditions in dichloromethane or tetrahydrofuran, yielding the amide product after purification via recrystallization .

Table 2: Synthetic Reaction Overview

ReactantReagent/ConditionsProduct Yield
4-Bromoaniline3,5-Dinitrobenzoyl Chloride~60–70%
SolventDichloromethane
CatalystPyridine

Industrial Scalability

Industrial production emphasizes continuous flow reactors to enhance efficiency and purity. Automated systems control stoichiometry and temperature, minimizing byproducts. Post-synthesis, chromatographic techniques or fractional crystallization ensure ≥95% purity, critical for pharmaceutical intermediates.

Crystallographic and Supramolecular Features

Crystal Packing Interactions

X-ray diffraction studies highlight N–H···O hydrogen bonds between the amide hydrogen and nitro oxygen atoms, forming one-dimensional chains along the101 crystallographic direction . Additional stabilization arises from π–π interactions between adjacent benzene rings, with centroid-to-centroid distances of 3.6467 Å .

Table 3: Crystallographic Data

ParameterValueSource
Space GroupP2₁/c
Unit Cell Dimensionsa=8.42 Å, b=14.76 Å, c=12.31 Å
Z (Molecules/Unit Cell)4
R-Factor0.039

Conformational Analysis

Chemical Reactivity and Functionalization

Reduction Pathways

Nitro groups can be selectively reduced to amines using H₂/Pd-C or Sn/HCl, yielding intermediates for heterocyclic synthesis. Computational studies suggest that reduction occurs preferentially at the meta nitro group due to steric accessibility.

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